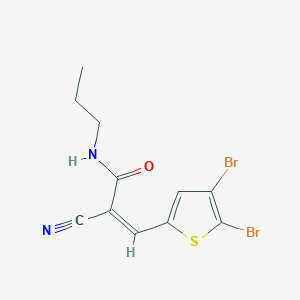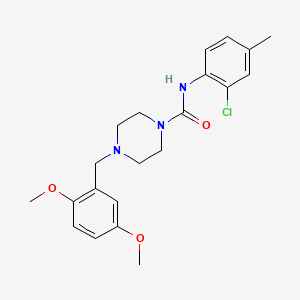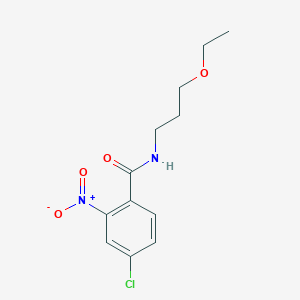
2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide
Übersicht
Beschreibung
2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide, also known as DBTA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been extensively studied for its potential applications in various fields, including materials science, drug discovery, and biological imaging. In materials science, 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been used as a building block for the synthesis of functional materials such as polymers and nanoparticles. In drug discovery, 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been investigated for its potential as a scaffold for the development of new therapeutics. In biological imaging, 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been used as a fluorescent probe for the detection and imaging of biological molecules and structures.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in various cellular processes such as cell growth and differentiation. 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has also been shown to modulate the activity of G protein-coupled receptors, which are involved in the regulation of various physiological functions such as neurotransmission and hormone secretion.
Biochemical and Physiological Effects:
2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been shown to have various biochemical and physiological effects, depending on the context and concentration of the compound. In vitro studies have shown that 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide can inhibit cell growth and induce apoptosis in cancer cells. 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has also been shown to modulate the activity of ion channels and transporters, which are involved in the regulation of various physiological functions such as neuronal signaling and muscle contraction. In vivo studies have shown that 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide can modulate the activity of certain neurotransmitters and hormones, which are involved in the regulation of various physiological functions such as mood and appetite.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and versatility as a building block for the synthesis of functional materials and therapeutics. However, 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide, including the development of new synthetic methods for the production of 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide and its derivatives, the investigation of the structure-activity relationships of 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide and its analogs, and the exploration of the potential applications of 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide in various fields such as drug discovery, materials science, and biological imaging. Additionally, the investigation of the potential toxicity and safety of 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide in vivo is also an important direction for future research.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)-N-propylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2OS/c1-2-3-15-11(16)7(6-14)4-8-5-9(12)10(13)17-8/h4-5H,2-3H2,1H3,(H,15,16)/b7-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWWGSMWWZBLJI-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC(=C(S1)Br)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\C1=CC(=C(S1)Br)Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4701751.png)

![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4701756.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(3-bromo-4-chlorophenyl)acetamide](/img/structure/B4701782.png)

![5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4701788.png)
![ethyl 2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4701796.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4701801.png)
![3-amino-4-(3,4-dimethylphenyl)-N-(3-nitrophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4701808.png)


![5-imino-2-(2-methylphenyl)-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4701820.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B4701828.png)
